molecular formula C12H12O5 B7907540 Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate

Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate

Cat. No.: B7907540
M. Wt: 236.22 g/mol
InChI Key: IMMMSKONVUQOBM-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate (CAS: 125369-26-8) is a benzoate ester derivative with the molecular formula C₁₂H₁₂O₅ and a purity of ≥97% . Its structure features a methyl benzoate core substituted at the para position with a 3-methoxy-2,3-dioxopropyl group. The compound is commercially available in quantities ranging from 1g to 25g, indicating its utility in laboratory-scale research .

Properties

IUPAC Name

methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-11(14)9-5-3-8(4-6-9)7-10(13)12(15)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMMSKONVUQOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate can be synthesized through esterification reactions involving benzoic acid derivatives. One common method involves the reaction of 4-hydroxybenzoic acid with methoxyacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoate derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In pharmaceutical applications, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate with other benzoate derivatives and related compounds, focusing on structural features, synthesis methods, and available characterization data.

Structural Analogues in the Benzoate Ester Family

Compound C1–C7 ()

A series of methyl benzoate derivatives with piperazine-linked quinoline-4-carbonyl substituents (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)) were synthesized and characterized .

  • Key Differences: Substituent Complexity: Unlike the target compound’s simple 3-methoxy-2,3-dioxopropyl group, C1–C7 feature bulky quinoline-piperazine moieties. Characterization: C1–C7 were validated via ¹H NMR and HRMS, similar to standard protocols for benzoate esters .
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-2-hydroxypropyl 4-(benzyloxy)benzoate ()

This compound combines a theophylline derivative with a benzyloxybenzoate ester.

  • Key Differences: Functional Groups: The target compound lacks the purine-derived theophylline group and hydroxyl substitution seen here.
Methyl 3-chloro-2-{3-[(2,5-dihydroxy-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dihydroxybenzoate ()

A chlorinated benzoate ester with additional hydroxy and methoxy groups.

  • Key Differences :
    • Electron-Withdrawing Groups : The chloro substituent and multiple hydroxyl groups enhance polarity, contrasting with the target compound’s dioxopropyl-methoxy system.
    • Synthetic Complexity : The multi-step synthesis involving amide bond formation differs from simpler esterification pathways .
Methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate ()

A coumarin-linked benzoate ester with ethoxy and methyl substituents.

  • Key Differences :
    • Chromophore Presence : The coumarin core enables UV-vis activity, absent in the target compound.
    • Ester Variability : The ethoxy group in this compound contrasts with the methoxy group in the target .

Physicochemical and Functional Comparison

Property This compound C1–C7 (Quinoline Derivatives) Theophylline-Benzoate Hybrid ()
Core Structure Methyl benzoate + dioxopropyl Methyl benzoate + quinoline-piperazine Benzoate + theophylline
Key Functional Groups Methoxy, keto Quinoline, piperazine Benzyloxy, purine
Polarity Moderate (ester + keto) High (bulky aromatic substituents) High (hydroxyl, purine)
Synthetic Accessibility Likely straightforward Multi-step (quinoline coupling) Complex (theophylline conjugation)
Characterization Limited data (CAS, purity) ¹H NMR, HRMS Not explicitly described

Biological Activity

Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂O₅
  • Molar Mass : 236.22 g/mol
  • Density : 1.219 g/cm³
  • Melting Point : 81-86 °C
  • Boiling Point : 363.5 °C (predicted)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research on related benzoate derivatives has shown activity against various cancer cell lines by inhibiting critical metabolic enzymes such as malate dehydrogenase (MDH) and targeting hypoxia-inducible factors (HIFs) . These findings suggest that this compound may also possess similar properties.

Enzyme Inhibition

The compound has been associated with the inhibition of specific enzymes linked to cancer metabolism. For example, the inhibition of MDH1 and MDH2 has been demonstrated in related compounds, leading to reduced mitochondrial respiration and HIF-1α accumulation, which are crucial in cancer progression . This suggests that this compound may have potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

  • Case Study on Enzyme Inhibition :
    • A study focused on the structure-activity relationship of benzoate derivatives found that modifications in the side chains significantly affected their inhibitory potency against MDH enzymes. This research highlights the importance of chemical structure in determining biological activity .
  • Antitumor Efficacy :
    • In xenograft models using HCT116 cells, compounds similar to this compound demonstrated significant antitumor efficacy. These findings indicate a promising avenue for further exploration of this compound in oncological applications .
  • Safety and Toxicity :
    • While promising in terms of biological activity, this compound is classified as an irritant and poses risks if inhaled or ingested. Safety data sheets recommend appropriate protective measures during handling .

Summary Table of Biological Activities

ActivityMechanism/TargetReference
Anticancer ActivityInhibition of MDH1/MDH2
Enzyme InhibitionCompetitive inhibition
ToxicityIrritant; caution advised

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